molecular formula C6H12OSi B3054088 2-Trimethylsilylpropenal CAS No. 58107-33-8

2-Trimethylsilylpropenal

Cat. No. B3054088
CAS RN: 58107-33-8
M. Wt: 128.24 g/mol
InChI Key: MDCTXSOXYFLCPE-UHFFFAOYSA-N
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Description

2-Trimethylsilylpropenal is a chemical compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Molecular Structure Analysis

The molecular structure of 2-Trimethylsilylpropenal involves a trimethylsilyl group attached to a propenal molecule . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .

Scientific Research Applications

Carboxyl Protecting Group in Synthesis

2-Trimethylsilylpropenal is used in organic synthesis, particularly as a carboxyl protecting group. It has been employed in the synthesis of compounds like curvularin. The protecting group can be selectively removed with fluoride ions, demonstrating its utility in complex organic syntheses (Gerlach, 1977).

Key Component in Nickel-Catalyzed Intramolecular Carbozincation

2-Trimethylsilylpropenal serves as a starting material in nickel-catalyzed intramolecular carbozincation, leading to the synthesis of compounds like methylenolactocin. This showcases its role in facilitating complex catalytic processes and synthesis of biologically relevant molecules (Vaupel & Knochel, 1995).

Preparation of Trans-Dioxolanes in Pinacol Coupling

2-Trimethylsilylpropenal is used in pinacol coupling reactions, leading to the preparation of trans-4,5-bis[(Z)-2-iodo-2-(trimethylsilyl)vinyl]-2,2-dimethyl-1,3-dioxolane, which is further utilized in C-C bond-forming reactions. This application highlights its role in generating complex organic structures (Shimizu et al., 2008).

Regiochemistry Control in Aromatic Reduction

In the reduction of aromatic and polynuclear aromatic compounds, a trimethylsilyl substituent derived from 2-trimethylsilylpropenal is used to control regiochemistry and overreduction. This application is crucial in the field of organic chemistry, particularly in the modification of polynuclear aromatic structures (Marcinow et al., 1989).

Hydroxypropenyl Synthons in Epoxide Introduction

2-Trimethylsilylpropenal is involved in introducing hydroxypropenyl synthons into various epoxides. This application is significant in the synthesis of compounds where the introduction of specific functional groups is needed (Nishiyama et al., 1982).

properties

IUPAC Name

2-trimethylsilylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OSi/c1-6(5-7)8(2,3)4/h5H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCTXSOXYFLCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447099
Record name 2-Trimethylsilylpropenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trimethylsilylpropenal

CAS RN

58107-33-8
Record name 2-Trimethylsilylpropenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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